DL-2-Amino-4-phenylbutyric acid octyl ester hydrochloride
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Overview
Description
DL-2-Amino-4-phenylbutyric acid octyl ester hydrochloride is a synthetic compound with potential applications in various scientific fields. It is a derivative of 2-amino-4-phenylbutyric acid, modified with an octyl ester group and hydrochloride salt. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-2-Amino-4-phenylbutyric acid octyl ester hydrochloride typically involves the esterification of 2-amino-4-phenylbutyric acid with octanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Esterification: Using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, the reaction is carried out under reflux conditions with octanol.
Formation of Hydrochloride Salt: The esterified product is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: DL-2-Amino-4-phenylbutyric acid octyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and octanol under acidic or basic conditions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 2-Amino-4-phenylbutyric acid and octanol.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation and Reduction: Oxidized or reduced forms of the phenyl group.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotective or anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of DL-2-Amino-4-phenylbutyric acid octyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-4-phenylbutyric acid ethyl ester hydrochloride
- DL-Homophenylalanine
- 4-Phenylbutyric acid
Comparison: DL-2-Amino-4-phenylbutyric acid octyl ester hydrochloride is unique due to its octyl ester group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This distinguishes it from similar compounds like 2-Amino-4-phenylbutyric acid ethyl ester hydrochloride, which has a shorter ethyl ester group, and DL-Homophenylalanine, which lacks the ester modification.
Properties
CAS No. |
87253-06-3 |
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Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
octyl 2-amino-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-10-15-21-18(20)17(19)14-13-16-11-8-7-9-12-16;/h7-9,11-12,17H,2-6,10,13-15,19H2,1H3;1H |
InChI Key |
NYMMWJXUDWHGBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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